4-(2-Piperidin-1-ylethoxy)benzonitrile
Description
4-(2-Piperidin-1-ylethoxy)benzonitrile is a benzonitrile derivative featuring a piperidine-substituted ethoxy group at the para-position of the aromatic ring. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol. The compound is structurally characterized by:
- A benzonitrile core, providing a strong electron-withdrawing cyano group.
- A 2-(piperidin-1-yl)ethoxy linker, which introduces conformational flexibility and basicity due to the piperidine moiety.
This compound is primarily utilized as a pharmacological research intermediate.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzonitrile |
InChI |
InChI=1S/C14H18N2O/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16/h4-7H,1-3,8-11H2 |
InChI Key |
IHUHHDZOKYZNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Benzonitrile derivatives with piperidine-based substituents exhibit diverse pharmacological and physicochemical properties. Key structural analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Linker Flexibility: The ethoxy-piperidine group in the target compound provides greater conformational flexibility compared to rigid fused piperidine systems (e.g., 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile) .
Electronic Effects: Piperidine introduces basicity (pKa ~11), which may influence solubility and binding interactions in biological systems. Aminopiperidine derivatives (e.g., 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile) enhance hydrogen-bonding capacity, altering pharmacokinetic profiles .
Pharmacological and Physicochemical Properties
Solubility and Stability :
- The ethoxy linker in 4-(2-Piperidin-1-ylethoxy)benzonitrile likely improves aqueous solubility compared to thioether or methylene-linked analogs.
- Piperidine-containing compounds often exhibit van der Waals-driven crystal packing , as seen in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, which adopts chair conformations for stability .
Table 2: Hazard Comparison
| Compound Name | Hazard Classification |
|---|---|
| 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile | Acute toxicity (H302), skin/eye irritation (H315, H319), respiratory irritation (H335) |
While safety data for 4-(2-Piperidin-1-ylethoxy)benzonitrile is unavailable, structural analogs highlight the importance of substituent effects on toxicity.
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